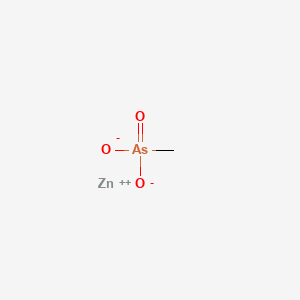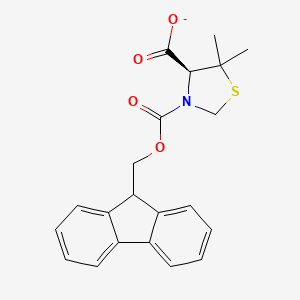
zinc;methyl-dioxido-oxo-λ5-arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
The synthesis of zinc;methyl-dioxido-oxo-λ5-arsane typically involves the reaction of methanearsonic acid with zinc salts. One common method is to dissolve methanearsonic acid in ethanol and then add a solution of zinc chloride. The reaction mixture is then heated to facilitate the formation of the zinc salt . Industrial production methods may involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Zinc;methyl-dioxido-oxo-λ5-arsane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of arsenic acid derivatives, while reduction could yield methylarsine compounds .
Wissenschaftliche Forschungsanwendungen
Zinc;methyl-dioxido-oxo-λ5-arsane has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of organoarsenic compounds. In biology, it has been studied for its potential use in biosensors due to its unique electronic properties . In medicine, research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer . Industrially, it is used in the production of advanced materials, such as photoresists for lithography .
Wirkmechanismus
The mechanism of action of zinc;methyl-dioxido-oxo-λ5-arsane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated by the arsenic atom, which can form covalent bonds with thiol groups in proteins . In industrial applications, its mechanism of action may involve the formation of stable complexes with other compounds, enhancing the properties of the final product .
Vergleich Mit ähnlichen Verbindungen
Zinc;methyl-dioxido-oxo-λ5-arsane can be compared with other similar compounds, such as methanearsonic acid, calcium salt, and methanearsonic acid, silver salt . These compounds share similar chemical structures but differ in their metal cations, which can influence their chemical properties and applications. For example, the calcium salt may have different solubility properties compared to the zinc salt, while the silver salt may exhibit unique antimicrobial properties .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties make it a valuable reagent and material in various scientific and industrial processes
Eigenschaften
CAS-Nummer |
20324-26-9 |
|---|---|
Molekularformel |
CH3AsO3Zn |
Molekulargewicht |
203.3 g/mol |
IUPAC-Name |
zinc;methyl-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/CH5AsO3.Zn/c1-2(3,4)5;/h1H3,(H2,3,4,5);/q;+2/p-2 |
InChI-Schlüssel |
CXQXDWJDXDBUOQ-UHFFFAOYSA-L |
Kanonische SMILES |
C[As](=O)([O-])[O-].[Zn+2] |
Verwandte CAS-Nummern |
124-58-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)-](/img/structure/B14119958.png)
![N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14119961.png)

![2-(3-Iodophenyl)benzo[d]oxazol-6-amine](/img/structure/B14119973.png)
![3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14119978.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14119987.png)

![(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine](/img/structure/B14120007.png)



![N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120016.png)


